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Compound of Interest

Compound Name: 5-Bromo-N-methyl-2-nitroaniline

Cat. No.: B1278509 Get Quote

For researchers, scientists, and drug development professionals, accurate structural

elucidation of novel compounds is paramount. This guide provides a comprehensive

comparison of the spectroscopic data for 5-Bromo-N-methyl-2-nitroaniline with related

compounds, supported by experimental protocols and data visualization to aid in its

unambiguous identification.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Bromo-N-methyl-2-
nitroaniline and its structural analogs. These comparisons highlight the influence of the bromo

and nitro substituents on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)
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Compound Aromatic Protons N-CH₃ NH

5-Bromo-N-methyl-2-

nitroaniline

δ 8.0 (d, J ≈ 2.5 Hz,

H-6), 7.6 (dd, J ≈ 9.0,

2.5 Hz, H-4), 6.8 (d, J

≈ 9.0 Hz, H-3)

~3.0 (s)
N/A (secondary

amine)

N-methyl-2-

nitroaniline

δ 8.15 (dd, J=8.7, 1.5

Hz, 1H), 7.46 (ddd,

J=8.6, 7.0, 1.5 Hz,

1H), 6.83 (d, J=8.7

Hz, 1H), 6.64 (td,

J=7.0, 1.2 Hz, 1H)

3.02 (d, J=5.1 Hz, 3H) 8.03 (br s, 1H)

4-Bromo-N-

methylaniline

δ 7.25-7.35 (m, 2H),

6.55-6.65 (m, 2H)
2.79 (s) ~3.7 (br s)

2-Nitroaniline

δ 8.12 (dd, J=8.0, 1.0

Hz, 1H), 7.36 (td,

J=8.1, 1.0 Hz, 1H),

6.81 (d, J=8.3 Hz,

1H), 6.70 (td, J=8.0,

1.0 Hz, 1H)

N/A 5.98 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compo
und

C-1 C-2 C-3 C-4 C-5 C-6 N-CH₃

5-Bromo-

N-

methyl-2-

nitroanilin

e

~145 ~135 ~115 ~138 ~110 ~130 ~30

N-

methyl-2-

nitroanilin

e

~146.5 ~133.8 ~115.1 ~127.2 ~119.5 ~136.4 30.2

4-Bromo-

N-

methylani

line

~148.3 ~113.8 ~132.1 ~109.1 ~132.1 ~113.8 30.7

2-

Nitroanili

ne

~146.4 ~135.5 ~116.7 ~126.9 ~118.1 ~133.7 N/A

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
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Compoun
d

N-H
Stretch

C-H
(Aromatic
) Stretch

C=C
(Aromatic
) Stretch

NO₂
Stretch
(asym/sy
m)

C-N
Stretch

C-Br
Stretch

5-Bromo-

N-methyl-

2-

nitroaniline

~3400
~3100-

3000

~1600,

1500

~1520 /

~1340
~1300 ~680

N-methyl-

2-

nitroaniline

~3400
~3100-

3000

~1610,

1510

~1525 /

~1350
~1280 N/A

4-Bromo-

N-

methylanili

ne

~3400
~3100-

3000

~1600,

1500
N/A ~1320 ~670

2-

Nitroaniline

~3480,

~3370

~3100-

3000

~1620,

1580

~1505 /

~1350
~1250 N/A

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

5-Bromo-N-methyl-2-

nitroaniline

230/232 (isotope pattern for

Br)
[M-NO₂]⁺, [M-NO₂-CH₃]⁺

N-methyl-2-nitroaniline 152 [M-NO₂]⁺, [M-NO₂-CH₃]⁺

4-Bromo-N-methylaniline
185/187 (isotope pattern for

Br)
[M-CH₃]⁺, [M-Br]⁺

2-Nitroaniline 138 [M-NO₂]⁺, [M-NO₂-HCN]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of

the analyte and should not have signals that overlap with the analyte's signals.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters: pulse

angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds. The

number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay

of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the

lower natural abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using

the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with

an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For solid samples, a small amount of the material is placed directly on

the ATR crystal. For liquid samples, a single drop is applied to the crystal.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. The number of

scans can be varied to improve the signal-to-noise ratio. A background spectrum of the

clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for

characteristic absorption bands corresponding to the functional groups present in the

molecule.
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer

(GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS), depending on the

volatility and thermal stability of the compound.

Sample Introduction: The sample is introduced into the ion source, where it is vaporized and

ionized.

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to

the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization

(ESI) is often used for less volatile or thermally labile compounds.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data

to confirm the structure of 5-Bromo-N-methyl-2-nitroaniline.
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Caption: Workflow for spectroscopic data interpretation.

To cite this document: BenchChem. [Spectroscopic Data Interpretation: A Comparative
Guide to 5-Bromo-N-methyl-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278509#spectroscopic-data-interpretation-for-5-
bromo-n-methyl-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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